4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. Common reagents used in these reactions include various transition metals and organic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]quinolines
Uniqueness
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
CAS No. |
787591-82-6 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[8-(methylamino)imidazo[1,2-a]pyrazin-5-yl]phenol |
InChI |
InChI=1S/C13H12N4O/c1-14-12-13-15-6-7-17(13)11(8-16-12)9-2-4-10(18)5-3-9/h2-8,18H,1H3,(H,14,16) |
InChI Key |
KXPLJHIRNNXEFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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